molecular formula C11H18IN3O2 B12543440 N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide CAS No. 144674-97-5

N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide

Cat. No.: B12543440
CAS No.: 144674-97-5
M. Wt: 351.18 g/mol
InChI Key: VBHCNQKGNVQHTK-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroaniline group attached to an ethanaminium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide typically involves the reaction of 2-nitroaniline with trimethylamine and iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Nitration of Aniline: Aniline is nitrated to form 2-nitroaniline.

    Quaternization: 2-nitroaniline is reacted with trimethylamine and iodomethane to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide involves its interaction with molecular targets through its nitro and quaternary ammonium groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a nitroaniline group.

    N,N,N-Trimethyl-2-(2-methylprop-2-enoyl)oxyethan-1-aminium chloride: Contains a different functional group, leading to distinct reactivity and applications.

Uniqueness

N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide is unique due to the presence of both a nitroaniline group and a quaternary ammonium center. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted research and applications.

Properties

CAS No.

144674-97-5

Molecular Formula

C11H18IN3O2

Molecular Weight

351.18 g/mol

IUPAC Name

trimethyl-[2-(2-nitroanilino)ethyl]azanium;iodide

InChI

InChI=1S/C11H18N3O2.HI/c1-14(2,3)9-8-12-10-6-4-5-7-11(10)13(15)16;/h4-7,12H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

VBHCNQKGNVQHTK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCNC1=CC=CC=C1[N+](=O)[O-].[I-]

Origin of Product

United States

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